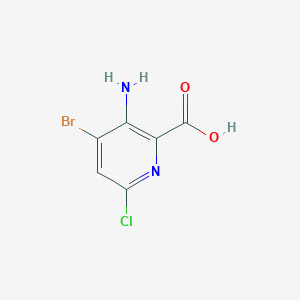
3-氨基-4-溴-6-氯吡啶甲酸
描述
3-Amino-4-bromo-6-chloropicolinic acid is a chemical compound with the molecular formula C6H4BrClN2O2 . It contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .
Molecular Structure Analysis
The molecular weight of 3-Amino-4-bromo-6-chloropicolinic acid is 251.47 . The molecular structure includes a carboxylic acid group, an aromatic primary amine, and a pyridine ring .Physical And Chemical Properties Analysis
3-Amino-4-bromo-6-chloropicolinic acid is a solid compound . Its exact physical properties such as melting point, boiling point, and density are not available in the current resources .科学研究应用
Chemical Reactivity and Synthesis Approaches The exploration of halogenated picolinic acids, such as 3-Amino-4-bromo-6-chloropicolinic acid, involves their reactivity in various chemical contexts. For instance, studies on halopyridines have shown that reactions with potassium amide in liquid ammonia can yield mixtures of amino derivatives, highlighting the potential for generating diverse chemical structures through substitution reactions (Czuba & Woźniak, 2010). Similarly, the electrosynthesis of aminonicotinic acids from halopyridines in the presence of CO2 has been investigated, demonstrating the feasibility of utilizing such compounds in electrochemical reduction processes to synthesize valuable chemicals (Gennaro et al., 2004).
Interaction with Biological Systems Research into the interaction of halogenated picolinic acids with biological systems, particularly through photolytic processes, reveals the intricate dynamics of these compounds under light exposure. Studies have examined the reactivity of halides with triplets of chlorinated and brominated picolinic acids, uncovering the contrasting effects of bromide and chloride in these interactions and their potential implications for environmental and biological systems (Rollet & Richard, 2006).
Herbicide Development and Environmental Impact The development of herbicides often involves halogenated picolinic acids due to their biological activity. Studies on compounds like picloram, which share structural similarities with 3-Amino-4-bromo-6-chloropicolinic acid, have led to insights into their adsorption-desorption behaviors on mercury electrodes, providing a foundation for understanding their environmental behaviors and potential risks (Mellado et al., 2005). Furthermore, the anchoring of such herbicides onto solid surfaces like silica gel has been explored as a method to reduce their environmental toxicity, offering a novel approach to mitigating the ecological impact of chemical pollutants (Prado & Airoldi, 2004).
Advanced Materials and Catalysis The field of advanced materials and catalysis has also benefited from the study of halogenated picolinic acids. Research into the electrocatalytic dechlorination of chloropicolinic acid mixtures has demonstrated the potential for using palladium-modified metal cathodes to convert these compounds into less harmful substances, highlighting a promising avenue for waste treatment and chemical recycling (Hong-xing et al., 2016).
安全和危害
属性
IUPAC Name |
3-amino-4-bromo-6-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYNVFKAAOCJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromo-6-chloropicolinic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
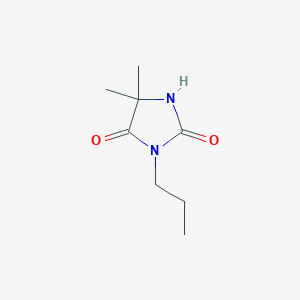
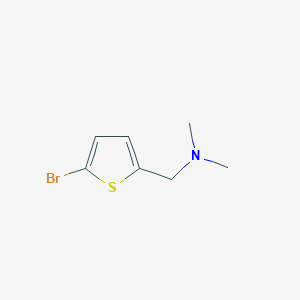


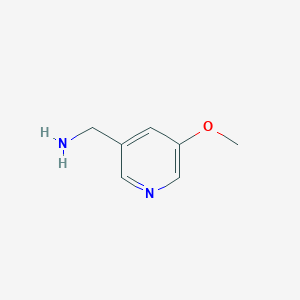
![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
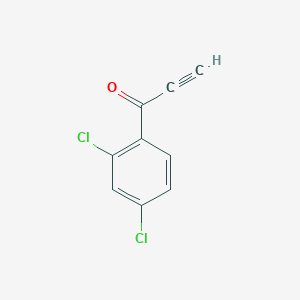
![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)

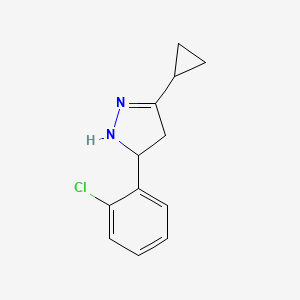
![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)